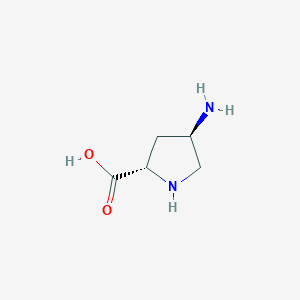![molecular formula C7H14O6 B156162 (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol CAS No. 1824-88-0](/img/structure/B156162.png)
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol, also known as D-mannitol, is a naturally occurring sugar alcohol that is widely used in the pharmaceutical, food, and cosmetic industries. It is a white, crystalline powder that is odorless and has a sweet taste.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol is not fully understood. However, it is believed to exert its effects by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Effets Biochimiques Et Physiologiques
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have a protective effect on the kidneys, liver, and brain, making it a potential therapeutic agent for various diseases, including renal failure, liver disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has several advantages for lab experiments. It is non-toxic and has a low molecular weight, making it easy to handle and administer. It is also readily available and relatively inexpensive. However, (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has some limitations. It has a short half-life, which limits its effectiveness as a therapeutic agent. It is also not very soluble in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol. One area of research is the development of new formulations and delivery systems to improve its effectiveness as a therapeutic agent. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol and its effects on various biological systems.
Applications De Recherche Scientifique
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has a wide range of scientific research applications. It is commonly used as a cryoprotectant in the preservation of biological samples, such as cells, tissues, and organs. It is also used as a stabilizer in protein formulations and as an excipient in drug delivery systems. (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases, including diabetes, cancer, and Alzheimer's disease.
Propriétés
Numéro CAS |
1824-88-0 |
|---|---|
Nom du produit |
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
Formule moléculaire |
C7H14O6 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7+/m1/s1 |
Clé InChI |
ZSQBOIUCEISYSW-GKHCUFPYSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
SMILES canonique |
COC1C(C(C(O1)C(CO)O)O)O |
Synonymes |
1-O-methylglucose alpha-methyl-D-glucopyranoside alpha-methyl-D-glucoside alpha-methylglucose alpha-methylglucoside alphaMG beta-methyl-D-glucoside beta-methylglucoside D-glucoside, methyl methyl alpha-D-glucopyranoside methyl alpha-D-glucoside methyl beta-D-glucopyranoside methyl D-glucopyranoside methyl D-glucoside methyl glucose methyl-alpha-D-glucoside methyl-alpha-glucopyranoside methyl-D-glucoside methylglucoside methylglucoside, (alpha-D)-isomer methylglucoside, (beta-D)-isomer methylglucoside, 13C-labeled methylglucoside, 13C-labeled, (beta-D)-isomer methylglucoside, 2H-labeled, (beta-D)-isomer methylglucoside, 5-(17)O-labeled methylglucoside, 6-(13)C-labeled methylglucoside, 6-(17)O-labeled, (alpha-L)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



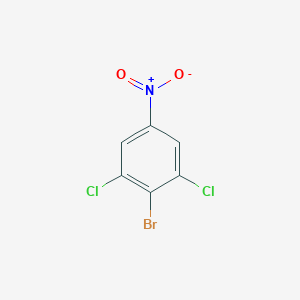
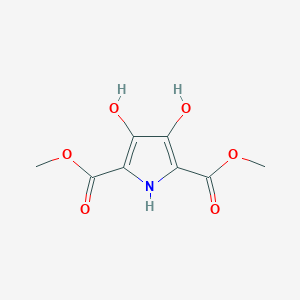
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
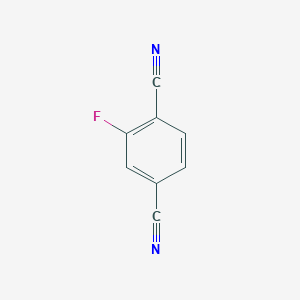
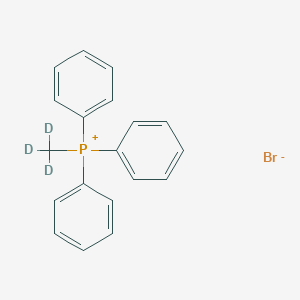
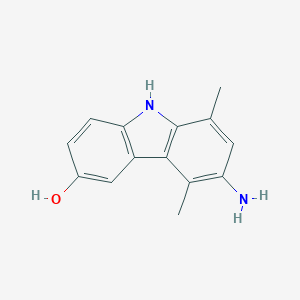
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
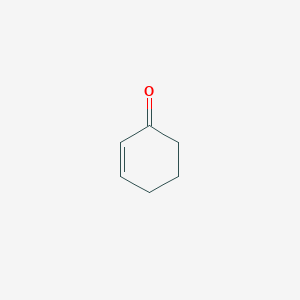
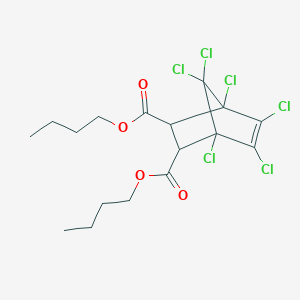
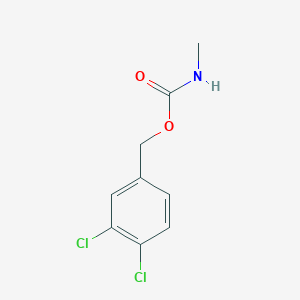
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
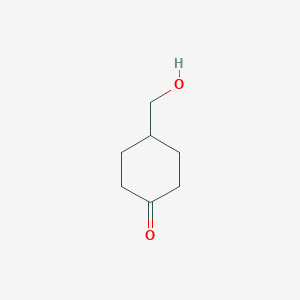
![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
